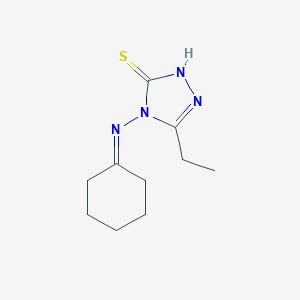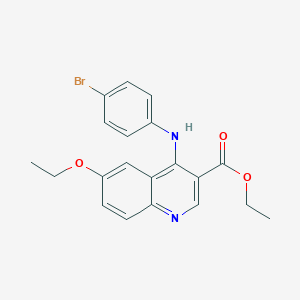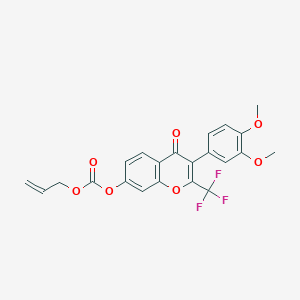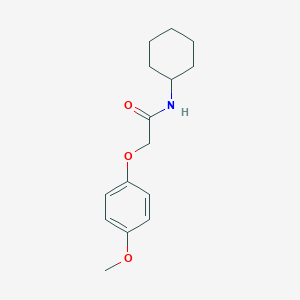
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide, also known as CR4056, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called N-acyl amino acids and has been shown to have anti-inflammatory and analgesic properties.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes. Additionally, it has been shown to activate the PPAR-α receptor, which plays a key role in regulating inflammation and lipid metabolism.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and activate the PPAR-α receptor. Additionally, it has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide is its potent anti-inflammatory and analgesic effects, which make it a promising therapeutic candidate for various inflammatory and pain-related conditions. Additionally, it has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide. One area of research could be to further elucidate the mechanism of action of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide, particularly with regard to its effects on the PPAR-α receptor. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide in various inflammatory and pain-related conditions, as well as its potential use in the treatment of neurodegenerative diseases. Finally, future studies could focus on developing more efficient and effective methods for administering N-cyclohexyl-2-(4-methoxyphenoxy)acetamide in experimental settings.
Conclusion:
In conclusion, N-cyclohexyl-2-(4-methoxyphenoxy)acetamide is a novel compound with potent anti-inflammatory and analgesic effects. It has been extensively studied for its potential therapeutic applications in various inflammatory and pain-related conditions, as well as its potential use in the treatment of neurodegenerative diseases. While there are limitations to its use in experimental settings, the future directions for research on N-cyclohexyl-2-(4-methoxyphenoxy)acetamide are promising and could lead to the development of new and effective treatments for a variety of conditions.
Synthesis Methods
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide is synthesized by a simple and efficient method using commercially available starting materials. The synthesis involves the reaction of 4-methoxyphenol with chloroacetyl chloride to form 4-methoxyphenyl chloroacetate, which is then reacted with cyclohexylamine to form N-cyclohexyl-4-methoxyphenylacetamide. Finally, the amide is hydrolyzed with sodium hydroxide to yield N-cyclohexyl-2-(4-methoxyphenoxy)acetamide.
Scientific Research Applications
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various inflammatory and pain-related conditions. It has been shown to have anti-inflammatory and analgesic effects in animal models of acute and chronic pain, neuropathic pain, and inflammatory pain. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C15H21NO3/c1-18-13-7-9-14(10-8-13)19-11-15(17)16-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,16,17) |
InChI Key |
GZKLUKUETHRDPB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)
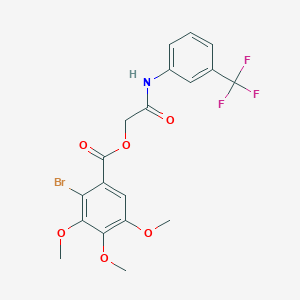
![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)
![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)
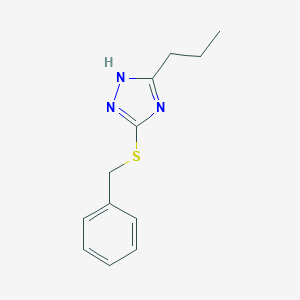
![3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole](/img/structure/B255470.png)
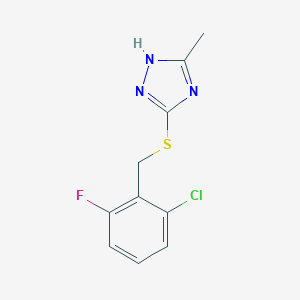
![methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B255475.png)
